2-(METHOXYMETHYL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Overview
Description
2-(Methoxymethyl)-7-(naphthalen-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by a triazole ring fused to a pyrimidine ring, with a methoxymethyl group at the 2-position and a naphthalen-1-yl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-7-(naphthalen-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and straightforward reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-7-(naphthalen-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including nucleophilic addition, oxidative cyclization, and substitution reactions. For instance, nitro-substituted derivatives of this compound can react with C-nucleophiles under mild base-free conditions to form stable 1.5-dihydro derivatives .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dibenzoylacetylene, triazole derivatives, and nitropyrimidinyl hydrazones of aromatic aldehydes. Reaction conditions often involve room temperature and catalyst-free environments, making the synthesis process efficient and environmentally friendly .
Major Products Formed
The major products formed from the reactions of this compound include various functionalized derivatives, such as 1.5-dihydro derivatives and other triazolopyrimidine analogs .
Scientific Research Applications
2-(Methoxymethyl)-7-(naphthalen-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a microtubule-active agent, making it a candidate for treating diseases such as human African trypanosomiasis.
Material Science: Its unique structural properties make it suitable for developing new materials with specific electronic and optical characteristics.
Biological Research: The compound’s ability to interact with biological targets, such as tubulin, makes it valuable for studying cellular processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-7-(naphthalen-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with microtubules. The compound binds to specific sites on tubulin, disrupting microtubule dynamics and inhibiting cell division. This mechanism is particularly relevant in the context of its potential use as an antitrypanosomal agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core structure but differ in their substituents and specific biological activities.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds have a thiazole ring fused to the triazole ring, offering different chemical and biological properties.
Uniqueness
2-(Methoxymethyl)-7-(naphthalen-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substituents, which confer unique electronic and steric properties. These properties enhance its potential as a microtubule-active agent and its suitability for various scientific applications.
Properties
IUPAC Name |
2-(methoxymethyl)-7-naphthalen-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-22-11-16-19-17-18-10-9-15(21(17)20-16)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYJZOPWBDWSSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=N1)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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